molecular formula C9H12ClNO3S B108128 N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide CAS No. 115256-17-2

N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide

Cat. No.: B108128
CAS No.: 115256-17-2
M. Wt: 249.72 g/mol
InChI Key: OPWXJASBLYLBIH-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is a versatile chemical compound used in various scientific studies It is known for its unique structure, which includes a methanesulphonamide group attached to a phenoxyethyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide typically involves the reaction of 4-methanesulphonamidophenol with ethylene oxide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxide ion, which then reacts with ethylene oxide to form the corresponding ether. The final step involves the chlorination of the ether to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The methanesulphonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, amines, or thioethers.

    Oxidation: Products include sulfonic acids or sulfinamides.

    Electrophilic Aromatic Substitution: Products include nitro, halogenated, or other substituted aromatic compounds

Scientific Research Applications

N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .

Mechanism of Action

The mechanism of action of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The methanesulphonamide group is particularly reactive, allowing the compound to interact with various biological targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulphonamidophenol: Similar structure but lacks the ethylene chloride moiety.

    2-(4-Methanesulphonamidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of a chloride.

    4-Methanesulphonamidobenzyl chloride: Similar structure but with a benzyl chloride moiety instead of an ethylene chloride.

Uniqueness

N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is unique due to its combination of a methanesulphonamide group and an ethylene chloride moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[4-(2-chloroethoxy)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWXJASBLYLBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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